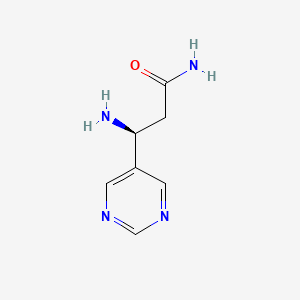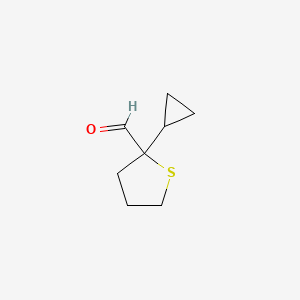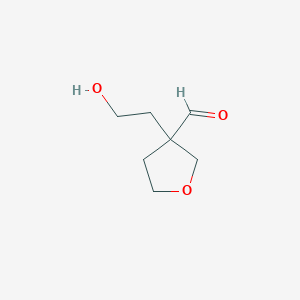
3-(2-Cyclobutylethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclobutylethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction typically proceeds under photochemical conditions, often requiring specific wavelengths of light to initiate the cycloaddition process .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) has been shown to rapidly provide bis-functionalized azetidines .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyclobutylethoxy)azetidine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine N-oxides, while reduction reactions may produce azetidine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclobutylethoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold in drug design.
Wirkmechanismus
The mechanism of action of 3-(2-Cyclobutylethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure imparts significant ring strain, which can be exploited in various chemical reactions. For example, the strain-release ring-opening of azabicyclo[1.1.0]butane drives the equilibrium of the Brook rearrangement, facilitating the formation of functionalized azetidines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Cyclobutylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-(2-cyclobutylethoxy)azetidine |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)4-5-11-9-6-10-7-9/h8-10H,1-7H2 |
InChI-Schlüssel |
NXMFZXDOYOTXTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CCOC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


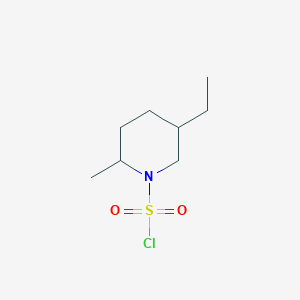

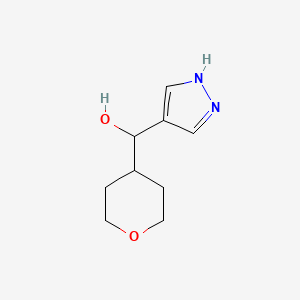
![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
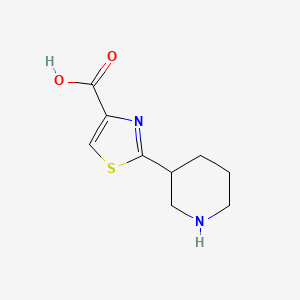
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)

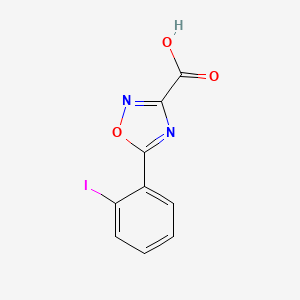
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)

![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)
